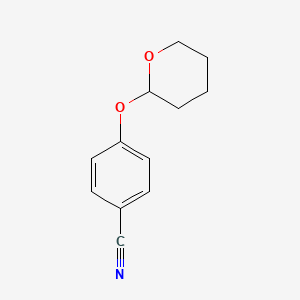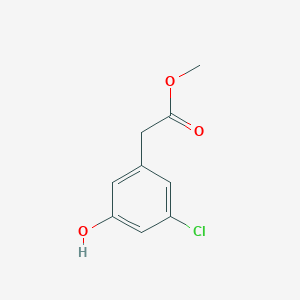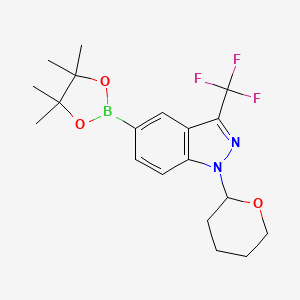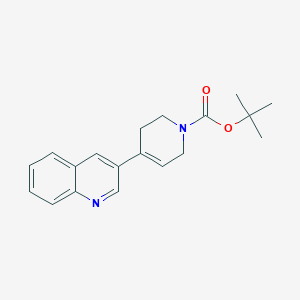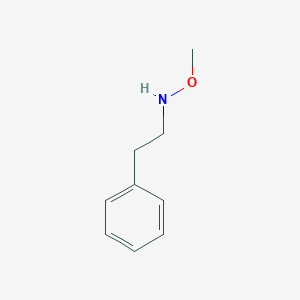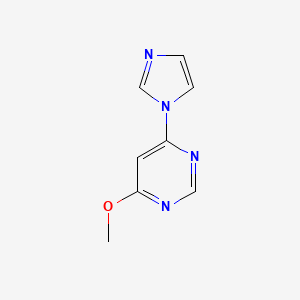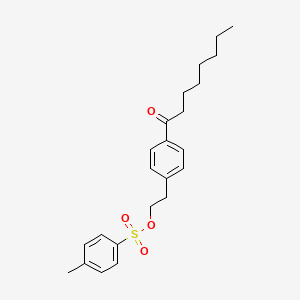
2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. Sulfonates are widely used in various chemical processes due to their ability to act as intermediates in organic synthesis. This compound is characterized by the presence of an octanoyl group attached to a phenyl ring, which is further connected to an ethyl group and a p-toluene sulfonate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 4-octanoylphenol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired sulfonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield corresponding alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to produce the corresponding phenol and sulfonic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products
Substitution: Various sulfonate derivatives.
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Hydrolysis: Phenols and sulfonic acids.
科学研究应用
2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate involves its ability to act as a sulfonating agent. The sulfonate group can interact with various nucleophiles, leading to the formation of sulfonate esters or amides. This interaction is facilitated by the electrophilic nature of the sulfonate group, which makes it susceptible to nucleophilic attack .
相似化合物的比较
Similar Compounds
- Ethyl p-toluene sulfonate
- Methyl p-toluene sulfonate
- Propyl p-toluene sulfonate
- Isopropyl p-toluene sulfonate
Uniqueness
2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate is unique due to the presence of the octanoyl group, which imparts distinct chemical properties and reactivity compared to other sulfonates. This makes it particularly useful in specific synthetic applications where longer alkyl chains are required.
属性
分子式 |
C23H30O4S |
|---|---|
分子量 |
402.5 g/mol |
IUPAC 名称 |
2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H30O4S/c1-3-4-5-6-7-8-23(24)21-13-11-20(12-14-21)17-18-27-28(25,26)22-15-9-19(2)10-16-22/h9-16H,3-8,17-18H2,1-2H3 |
InChI 键 |
PSPWQJROWCGRES-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)CCOS(=O)(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
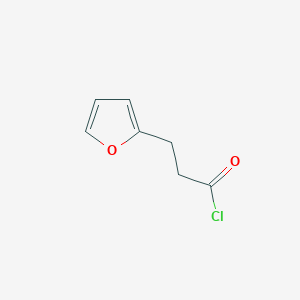

![Methyl 2-[(pyridin-3-ylamino)sulfonyl]benzoate](/img/structure/B8523121.png)
![Dimethyl 4,7-dimethylpyrazolo[1,5-a]pyrazine-2,3-dicarboxylate](/img/structure/B8523123.png)
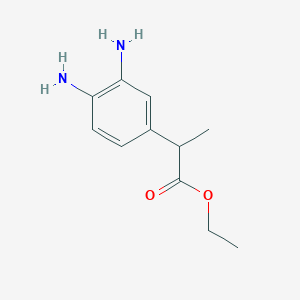

![5-[(3-Phenylprop-2-en-1-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B8523135.png)
